[(Chloromethyl)(ethyl)phosphoryl]ethane
CAS No.: 37016-54-9
Cat. No.: VC7970995
Molecular Formula: C5H12ClOP
Molecular Weight: 154.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37016-54-9 |
|---|---|
| Molecular Formula | C5H12ClOP |
| Molecular Weight | 154.57 g/mol |
| IUPAC Name | 1-[chloromethyl(ethyl)phosphoryl]ethane |
| Standard InChI | InChI=1S/C5H12ClOP/c1-3-8(7,4-2)5-6/h3-5H2,1-2H3 |
| Standard InChI Key | GETIAASJCRSGDZ-UHFFFAOYSA-N |
| SMILES | CCP(=O)(CC)CCl |
| Canonical SMILES | CCP(=O)(CC)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central phosphorus atom bonded to an oxygen atom (forming the phosphoryl group), a chloromethyl group (-CH2Cl), and two ethyl groups (-CH2CH3). The SMILES notation CCP(=O)(CC)CCl and InChIKey GETIAASJCRSGDZ-UHFFFAOYSA-N confirm this arrangement.
Physical Properties
Key physicochemical parameters are summarized below:
Notably, experimental data for melting point and solubility remain unreported, highlighting gaps in current characterization efforts .
Synthesis and Reactivity
Historical Synthesis Routes
Prishchenko et al. (1984) first described the compound’s synthesis via phosphorylation of chloroethanol derivatives under controlled conditions . A later method by Yarkevich et al. (1990) optimized yields using diethylchlorophosphine oxide as a precursor, achieving purities exceeding 95% . These routes typically involve:
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Nucleophilic substitution at the phosphorus center.
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Oxidation to stabilize the phosphoryl group.
The compound serves as a reference material for quantifying impurities in organophosphorus-based pharmaceuticals . Its stability and well-defined spectral properties (e.g., <sup>31</sup>P NMR chemical shift ~35 ppm) make it ideal for analytical calibration .
Intermediate in Specialty Chemical Synthesis
Industrial patents suggest its utility in synthesizing:
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Flame retardants: Via polymerization with vinyl monomers.
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Ligands for catalysis: Chiral derivatives coordinate transition metals in asymmetric hydrogenation .
Recent Research and Future Directions
Advances in Characterization
Recent computational studies (unpublished) predict low aqueous solubility (LogP = 2.58) , suggesting potential bioaccumulation risks. Experimental validation is pending.
Unexplored Synthetic Applications
The compound’s reactivity with diazo compounds (e.g., CH<sub>2</sub>N<sub>2</sub>) remains untested but could yield novel phosphonates via -dipolar cycloaddition .
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